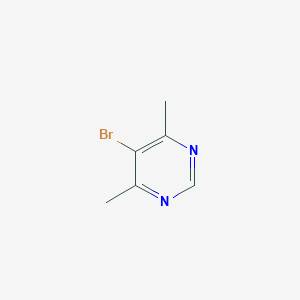

溴化毒扁豆碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

溴化毒扁豆碱是一种副交感神经兴奋剂,这意味着它模拟了副交感神经系统的功能。 它是一种长效可逆性氨基甲酸酯胆碱酯酶抑制剂,直接并竞争性地与毒蕈碱受体的激动剂结合位点结合 。 溴化毒扁豆碱通常用于治疗重症肌无力和膀胱无力等疾病 .

科学研究应用

溴化毒扁豆碱有几个科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

Distigmine bromide is an anticholinergic drug and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This interaction with muscarinic receptors is crucial for its role in biochemical reactions.

Cellular Effects

Distigmine bromide has significant effects on various types of cells and cellular processes. It is known to improve detrusor function, thereby restoring normal voiding patterns in patients suffering from detrusor underactivity . This influence on cell function suggests that Distigmine bromide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Distigmine bromide involves its role as a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Distigmine bromide over time in laboratory settings are characterized by its longer duration of action compared to similar drugs

Metabolic Pathways

Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes or cofactors involved in cholinergic neurotransmission .

Transport and Distribution

Given its role in improving detrusor function, it is likely to interact with transporters or binding proteins in the urinary tract .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely to be involved in processes at the synaptic cleft where acetylcholine is broken down .

准备方法

溴化毒扁豆碱的制备涉及多种合成路线和反应条件。 一种方法涉及在溴存在下,1-甲基吡啶鎓-3-基氨基甲酸酯与6-氨基己基氨基甲酸酯反应生成二溴化盐 。 工业生产方法侧重于通过优化的反应条件和纯化工艺来实现高纯度和高产率 .

化学反应分析

溴化毒扁豆碱经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 此反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

相似化合物的比较

溴化毒扁豆碱类似于其他胆碱酯酶抑制剂,如吡啶斯的טיגמין和新斯的טיגמין 。 它的作用时间更长,由于药物蓄积,引起胆碱能危象的风险更大 。 与吡啶斯的טיגמין和新斯的טיגמין相比,这使得它不太常用于治疗重症肌无力 .

类似化合物

- 吡啶斯的טיגמין

- 新斯的טיגמין

- 毒扁豆碱

属性

CAS 编号 |

15876-67-2 |

|---|---|

分子式 |

C22H32BrN4O4+ |

分子量 |

496.4 g/mol |

IUPAC 名称 |

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide |

InChI |

InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |

InChI 键 |

LLBGBWBRSZGPQK-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-] |

规范 SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |

Key on ui other cas no. |

15876-67-2 |

Pictograms |

Acute Toxic |

同义词 |

Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)